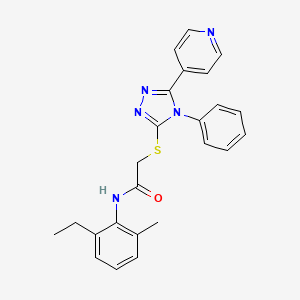

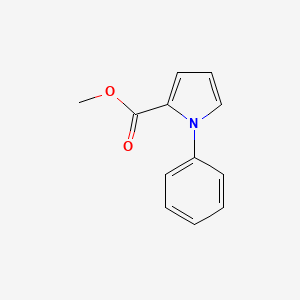

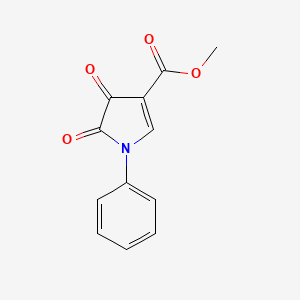

methyl 1-phenyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat ist eine heterocyclische organische Verbindung, die zur Pyrrolfamilie gehört. Pyrrole sind fünfgliedrige aromatische Ringe, die ein Stickstoffatom enthalten. Diese Verbindung zeichnet sich durch das Vorhandensein einer Phenylgruppe aus, die am Stickstoffatom gebunden ist, und einer Carboxylat-Estergruppe an der zweiten Position des Pyrrolrings. Aufgrund seiner einzigartigen strukturellen Eigenschaften findet es in verschiedenen chemischen und pharmazeutischen Anwendungen Verwendung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Paal-Knorr-Synthese, bei der 2,5-Dimethoxytetrahydrofuran in Gegenwart eines Katalysators wie Eisen(III)-chlorid mit Anilin reagiert. Die Reaktion verläuft unter milden Bedingungen und liefert das gewünschte Pyrrol-Derivat .

Eine andere Methode beinhaltet die Kondensation von Phenylacetylen mit 2-Isocyanoacetat in Gegenwart von N-Methyl-2-pyrrolidon und Silbercarbonat. Diese Reaktion erzeugt Ethyl-3-Phenyl-1H-Pyrrol-2-carboxylat, das weiter methyliert werden kann, um die Zielverbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden. Die Wahl der Methode hängt von Faktoren wie Kosten, Ausbeute und Verfügbarkeit der Ausgangsmaterialien ab. Die Reaktionen werden optimiert, um eine hohe Effizienz und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrrol-2-Carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere funktionelle Gruppen umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Phenylring oder am Pyrrolring auftreten und zu verschiedenen substituierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene, Sulfonylchloride und Acylchloride werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Pyrrolderivate, Pyrrol-2-Carbonsäuren und verschiedene funktionalisierte Phenylpyrrole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

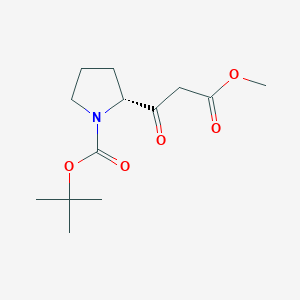

Methyl 1-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the condensation of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate. This reaction produces ethyl-3-phenyl-1H-pyrrole-2-carboxylate, which can be further methylated to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and availability of starting materials. The reactions are optimized to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrole derivatives, pyrrole-2-carboxylic acids, and various functionalized phenylpyrroles.

Wissenschaftliche Forschungsanwendungen

Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Medizin: Die Forschung ist im Gange, um ihre Verwendung in der Arzneimittelentwicklung zu erforschen, insbesondere für ihre potenziellen therapeutischen Wirkungen.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Art der Interaktionen der Verbindung ab.

Wirkmechanismus

The mechanism of action of methyl 1-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

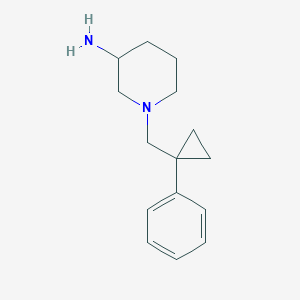

Methyl-1-Methylpyrrol-2-carboxylat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Phenylgruppe.

Ethyl-3-Phenyl-1H-Pyrrol-2-carboxylat: Ähnliche Struktur mit einer Ethylestergruppe anstelle einer Methylestergruppe.

Einzigartigkeit

Methyl-1-Phenyl-1H-Pyrrol-2-carboxylat ist einzigartig durch das Vorhandensein sowohl einer Phenylgruppe als auch einer Carboxylat-Estergruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

methyl 1-phenylpyrrole-2-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-8-5-9-13(11)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI-Schlüssel |

VNHNIQMRHXILOY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CN1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)

![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)

![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)